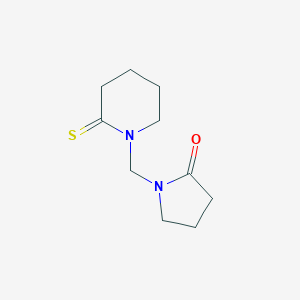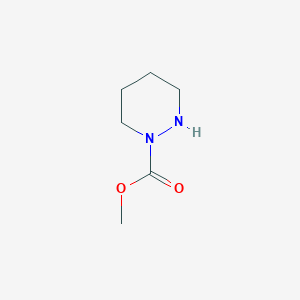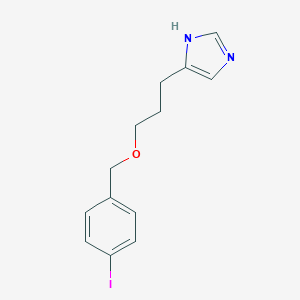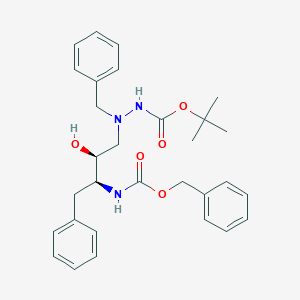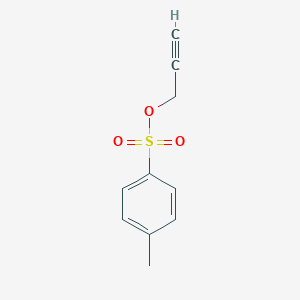
Propargyl p-toluenesulfonate
Vue d'ensemble
Description
Propargyl p-toluenesulfonate, also known as propargyl tosylate, is an organic compound with the molecular formula C10H10O3S. It is a clear, colorless to brown liquid that is used as an important intermediate in organic synthesis. This compound is known for its utility in various chemical reactions, particularly in the synthesis of polymers and other complex molecules.
Mécanisme D'action
Target of Action
Propargyl p-toluenesulfonate is primarily used as an initiator in the synthesis of linear and cyclic poly(2-isopropyl-2-oxazoline)s . It interacts with the monomer units of 2-isopropyl-2-oxazoline, facilitating the cationic ring-opening polymerization .
Mode of Action
The compound acts as an initiator, triggering the polymerization process. It interacts with the monomer units, causing the rings to open and form a chain . This leads to the formation of linear and cyclic poly(2-isopropyl-2-oxazoline)s .
Biochemical Pathways
The primary biochemical pathway involved is the cationic ring-opening polymerization of 2-isopropyl-2-oxazoline . The initiation of this process by this compound leads to the formation of the polymer chains .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, dmso, and ethyl acetate , which may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of linear and cyclic poly(2-isopropyl-2-oxazoline)s . These polymers have potential applications in various fields, including drug delivery and tissue engineering.
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and solvent conditions. It is recommended to store the compound at a temperature of 2-8°C . The choice of solvent can also affect the efficiency of the polymerization process .
Analyse Biochimique
Biochemical Properties
Propargyl p-toluenesulfonate has been found to interact with certain enzymes and proteins. For instance, it has been used as a potent inhibitor of the essential enzyme dihydrofolate reductase (DHFR) from bacteria . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.
Molecular Mechanism
It is known to inhibit the enzyme DHFR, which plays a crucial role in the synthesis of nucleotides and thus DNA replication
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propargyl p-toluenesulfonate can be synthesized through the reaction of propargyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of a sulfonate ester linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but may involve optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization can be employed to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: Propargyl p-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate group is replaced by other nucleophiles.
Alkylation Reactions: It can be used to alkylate other compounds, introducing the propargyl group into the target molecule.
Polymerization Reactions: It serves as an initiator in cationic ring-opening polymerization of oxazolines.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.
Solvents: Common solvents include dichloromethane, chloroform, and dimethyl sulfoxide.
Major Products:
2-Hydroxy-4-pentynoic acid: Formed through alkylation followed by hydrolysis, decarboxylation, diazotization, and hydroxylation reactions.
Furan Derivatives: Synthesized via palladium-catalyzed reactions with acylchromates.
Applications De Recherche Scientifique
Propargyl p-toluenesulfonate is widely used in scientific research due to its versatility:
Organic Synthesis: It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Used as an initiator in the synthesis of linear and cyclic poly(2-isopropyl-2-oxazoline)s.
Material Science: Employed in the preparation of advanced materials with specific properties.
Biological Studies: Utilized in the synthesis of biologically active molecules and probes.
Comparaison Avec Des Composés Similaires
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Isopropyl p-toluenesulfonate
Comparison: Propargyl p-toluenesulfonate is unique due to the presence of the propargyl group, which imparts distinct reactivity compared to its methyl, ethyl, and isopropyl counterparts
Propriétés
IUPAC Name |
prop-2-ynyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBVCSFXFFROTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210665 | |
| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6165-76-0 | |
| Record name | 2-Propyn-1-ol, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propyn-1-ol, 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLUENESULFONIC ACID, 2-PROPYNYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBC3GGJ44A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






